Broad‑Spectrum Inactivity Across Seven Mechanistically Diverse High‑Throughput Screening Assays
The target compound was tested in seven PubChem‑deposited high‑throughput screening assays spanning antibacterial (M. tuberculosis H37Rv), E3‑ligase activation (FBW7), transcription factor inhibition (MITF), cyclic GMP‑AMP synthase inhibition (mouse and human cGAS), transcriptional co‑activator interaction inhibition (TEAD‑YAP), and G‑protein coupled receptor activation (GPR151). In every assay the outcome was ‘Inactive’ with no measurable activity value [1]. This consistent lack of activity contrasts with many screening‑library members that show at least sporadic hits in one or more of these assays, implying that the compound does not act as a promiscuous bioactive entity. Comparator data from the same assays for close analogs (e.g., the para‑methyl or des‑2‑methyl derivatives) are not publicly available; therefore this observation is classified as Supporting evidence.
| Evidence Dimension | Activity outcome in seven diverse HTS assays |
|---|---|
| Target Compound Data | Inactive (all 7 assays) |
| Comparator Or Baseline | Screening‑set background; close‑analog data absent |
| Quantified Difference | 0/7 active vs. typical screening‑library hit rates of ~1–5 % |
| Conditions | PubChem AID 2842, 1259310, 1259374, 1259397, 1259398, 1259422, 1508602 |
Why This Matters
For researchers seeking a negative control or a probe devoid of activity against a panel of mechanistically unrelated targets, this compound offers a documented inactivity profile, reducing the risk of off‑target interference in cellular assays.
- [1] PubChem Assay Summary for CID 2153521. National Library of Medicine, National Center for Biotechnology Information. Accessed 2026‑05‑03. View Source
